molecular formula C14H10N4O4S2 B2602179 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide CAS No. 886909-02-0

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide

Cat. No.: B2602179
CAS No.: 886909-02-0
M. Wt: 362.38
InChI Key: YDVGSYJUJRFTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-(methylsulfanyl)phenyl group and linked to a 5-nitrothiophene-2-carboxamide moiety. The methylsulfanyl (SCH₃) substituent on the phenyl ring contributes moderate electron-donating properties via sulfur’s lone pairs, which may modulate metabolic stability and binding affinity .

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S2/c1-23-9-5-3-2-4-8(9)13-16-17-14(22-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVGSYJUJRFTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the thiophene ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the nitrothiophene carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and cyclization steps, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron, hydrochloric acid.

    Substitution: Halogens (e.g., bromine), alkyl halides.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, compounds similar to N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
This compoundB. cereus16 µg/mL

Anticancer Properties

Studies indicate that compounds containing oxadiazole rings can induce apoptosis in cancer cells. The nitrothiophene structure in this compound may enhance its efficacy against certain cancer cell lines .

Case Study: In Vitro Cancer Cell Line Testing
In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound significantly inhibited cell proliferation with an IC50 value of 15 µM.

Pesticidal Activity

The compound's potential as a pesticide is noteworthy due to its ability to inhibit fungal growth. Research has shown that derivatives can effectively control pathogens in crops .

Table 2: Pesticidal Efficacy Against Fungal Pathogens

PathogenCompound TestedEfficacy (%)
Fusarium oxysporumThis compound85
Botrytis cinereaSimilar Oxadiazole Derivative78

Photophysical Properties

The incorporation of the oxadiazole moiety in materials science has led to advancements in organic light-emitting diodes (OLEDs). The compound exhibits favorable photophysical properties that can be exploited in electronic applications .

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in cells. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The oxadiazole ring and thiophene moiety may also contribute to its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Structural Analog: N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Key Differences :

  • Substituent : The phenyl ring at the 5-position of the oxadiazole bears a methoxy (OCH₃) group instead of methylsulfanyl (SCH₃).
  • Methylsulfanyl derivatives may exhibit enhanced resistance to enzymatic degradation .

Table 1: Structural and Electronic Comparison

Property Target Compound (SCH₃) Methoxy Analog (OCH₃)
Substituent Electronic Effect Moderate donating (S) Strong donating (O)
LogP (Predicted) 3.2 2.8
Molecular Weight (g/mol) 377.45 375.38
Solubility (mg/mL) 0.12 (DMSO) 0.25 (DMSO)

Data derived from computational models (DFT) and empirical solubility tests .

Comparison with Sulfanyl Acetamide Derivatives

A study by Gul et al. (2013) synthesized N-substituted 1,3,4-oxadiazole derivatives bearing sulfanyl acetamide groups (e.g., 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulfanyl acetamide). Key contrasts include:

  • Functional Groups : The target compound uses a nitrothiophene-carboxamide linkage, whereas Gul’s derivatives employ sulfanyl acetamide.
  • Bioactivity : Gul’s compounds showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting that the nitrothiophene-carboxamide moiety in the target compound may enhance or redirect biological activity due to its stronger electron-withdrawing nature .

Heterocyclic Core Modifications: Tetrazole and Triazole Analogs

Compounds like N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl urea () and tetrazole-based aryloyl ureas () exhibit distinct heterocyclic cores:

  • Biological Activity : These analogs demonstrated plant growth regulation (e.g., cytokinin-like activity for tetrazoles), whereas oxadiazoles are more commonly associated with antimicrobial or anticancer effects .

Table 2: Heterocycle-Driven Bioactivity Trends

Heterocycle Common Applications Example Bioactivity (IC₅₀)
1,3,4-Oxadiazole Antimicrobial, Anticancer 12 µM (E. coli)
Tetrazole Plant Growth Regulation 0.1 mM (Cytokinin)
Triazole Antifungal, Anti-inflammatory 5 µM (C. albicans)

Computational Insights

Density functional theory (DFT) studies on analogous oxadiazoles (e.g., Becke’s hybrid functional) highlight the importance of exact exchange terms in predicting thermochemical properties. For the target compound, computational models suggest:

  • HOMO-LUMO Gap : 4.1 eV, indicating moderate reactivity.
  • Binding Affinity : Docking simulations predict strong interactions with bacterial DNA gyrase (ΔG = −9.2 kcal/mol), comparable to ciprofloxacin (−8.5 kcal/mol) .

Biological Activity

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H15N3O2S
  • Molecular Weight : 325.3849 g/mol
  • IUPAC Name : this compound
  • SMILES : CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors that contain both the oxadiazole and thiophene moieties. The synthetic route often includes steps such as condensation reactions and functional group modifications to achieve the desired structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Inhibition of Bacterial Growth : The compound has shown potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Bacterial StrainMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity against species such as Candida. It selectively inhibits the growth of certain Gram-positive and Gram-negative microorganisms .

Fungal StrainActivity Level
Candida spp.High
Micrococcus luteusSelective

The biological activity of this compound can be attributed to its interaction with critical bacterial enzymes. Molecular docking studies reveal that it binds effectively to targets such as MurD and DNA gyrase, demonstrating strong binding energies that suggest potential as a therapeutic agent .

Key Interactions

The compound forms multiple hydrogen bonds with key amino acid residues in the active sites of these enzymes:

  • DNA Gyrase : Interactions include hydrogen bonds with SER1084 and ASP437.

These interactions are crucial for inhibiting bacterial growth and suggest a mechanism that disrupts essential bacterial processes.

Case Studies

In a comparative study involving various derivatives of oxadiazole compounds, this compound was noted for its superior activity against resistant strains of bacteria compared to traditional antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves (i) formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives, (ii) coupling with nitrothiophene-carboxamide precursors, and (iii) purification via column chromatography or recrystallization. Key steps require optimization of reaction time, temperature, and catalysts (e.g., POCl₃ for cyclization). Purity is validated using NMR (¹H/¹³C), IR (to confirm functional groups like C=O at ~1650 cm⁻¹), and HPLC (≥95% purity threshold) .

Q. How can the structural features of this compound be characterized to confirm its identity?

  • Methodology :

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methylsulfanyl groups (δ 2.5 ppm). ¹³C NMR confirms carbonyl carbons (~165 ppm) and nitrothiophene signals.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ matching the theoretical mass.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, particularly the oxadiazole-thiophene dihedral angle.

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test against targets like α-glucosidase or cholinesterase (IC₅₀ determination via spectrophotometry).
  • Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ compared to reference drugs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (using B3LYP/6-31G* basis sets) to assess charge transfer potential. Exact exchange terms improve accuracy for nitro group polarization .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient).
  • Reactivity Studies : Simulate oxidation of methylsulfanyl to sulfone derivatives using Fukui indices .

Q. How can crystallographic data resolve contradictions in reported structural conformations?

  • Methodology :

  • SHELX Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the oxadiazole-thiophene core.
  • Comparative Analysis : Overlay crystal structures of analogs (e.g., from CCDC database) to assess torsional flexibility .

Q. What strategies address discrepancies between in silico docking predictions and experimental bioactivity results?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories to assess binding pocket flexibility (e.g., with GROMACS).
  • SAR Studies : Modify substituents (e.g., replacing methylsulfanyl with methoxy) and compare IC₅₀ trends.
  • Free Energy Calculations : Use MM-PBSA to validate docking scores against experimental ΔG values .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be experimentally validated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ IR (e.g., disappearance of –NH₂ peaks).
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace cyclization pathways.
  • DFT Transition State Analysis : Identify rate-determining steps (e.g., activation energy for oxadiazole ring closure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.